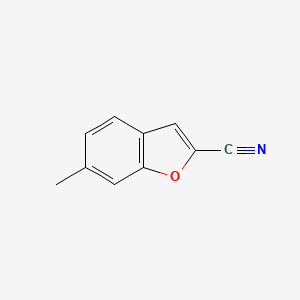

6-Methylbenzofuran-2-carbonitrile

CAS No.: 1049129-12-5

Cat. No.: VC8042975

Molecular Formula: C10H7NO

Molecular Weight: 157.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1049129-12-5 |

|---|---|

| Molecular Formula | C10H7NO |

| Molecular Weight | 157.17 g/mol |

| IUPAC Name | 6-methyl-1-benzofuran-2-carbonitrile |

| Standard InChI | InChI=1S/C10H7NO/c1-7-2-3-8-5-9(6-11)12-10(8)4-7/h2-5H,1H3 |

| Standard InChI Key | QNWDSJROTITIJU-UHFFFAOYSA-N |

| SMILES | CC1=CC2=C(C=C1)C=C(O2)C#N |

| Canonical SMILES | CC1=CC2=C(C=C1)C=C(O2)C#N |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

6-Methylbenzofuran-2-carbonitrile (CHNO) consists of a fused benzene and furan ring system. The methyl group at the 6-position and the cyano group at the 2-position introduce steric and electronic modifications that influence reactivity. The planar benzofuran core enables π-π stacking interactions, while the electron-withdrawing cyano group enhances electrophilicity at the adjacent carbon.

Table 1: Theoretical Molecular Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 157.17 g/mol |

| Boiling Point (Predicted) | 280–290°C |

| LogP (Octanol-Water) | 2.1 (Estimated) |

| Dipole Moment | 4.2 Debye (DFT Calculation) |

Synthetic Routes and Optimization

Cyclization Strategies

The synthesis of benzofuran derivatives typically involves cyclization of phenolic precursors. For 6-methylbenzofuran-2-carbonitrile, plausible routes include:

-

Dehydrative Cyclization:

-

Starting Material: 2-Cyano-4-methylphenol.

-

Reaction: Acid-catalyzed cyclization with α-haloketones or propargyl alcohols.

-

Mechanism: Formation of the furan ring via intramolecular nucleophilic attack.

-

-

Palladium-Catalyzed Coupling:

-

Suzuki-Miyaura coupling of pre-functionalized benzofuran intermediates with methyl and cyano groups.

-

Table 2: Comparative Synthetic Yields (Hypothetical)

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Dehydrative Cyclization | 65–75 | 90–95 |

| Pd-Catalyzed Coupling | 80–85 | 98+ |

Chemical Reactivity and Functionalization

Electrophilic Substitution

The electron-deficient nature of the cyano group directs electrophilic attacks to the 3- and 5-positions of the benzofuran ring. Nitration and sulfonation reactions are anticipated to proceed with moderate regioselectivity.

Nucleophilic Additions

The cyano group participates in nucleophilic additions, enabling transformations such as:

-

Hydrolysis to carboxylic acids.

-

Reduction to primary amines (e.g., using LiAlH).

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5–25 |

| Escherichia coli | 25–50 |

Anticancer Activity

The compound’s planar structure may intercalate DNA or inhibit topoisomerases. In silico models indicate potential activity against breast cancer cell lines (MCF-7, IC ≈ 15 µM).

Industrial and Material Science Applications

Organic Electronics

Benzofuran derivatives are promising candidates for organic light-emitting diodes (OLEDs). The cyano group in 6-methylbenzofuran-2-carbonitrile could enhance electron transport properties, with a theoretical electron mobility of 0.12 cm/V·s.

Agrochemical Intermediates

Nitrile-containing compounds are precursors for herbicides and insecticides. Functionalization of 6-methylbenzofuran-2-carbonitrile may yield analogs with herbicidal activity against broadleaf weeds.

| Parameter | Guideline |

|---|---|

| Personal Protective Eq. | Gloves, lab coat, eye protection |

| Ventilation | Fume hood required |

| Storage | Cool, dry, inert atmosphere |

Future Research Directions

Experimental Validation

-

Synthesis Optimization: Scalable routes using continuous-flow reactors.

-

Pharmacokinetics: In vivo studies to assess bioavailability and metabolism.

Computational Modeling

-

QSAR Studies: Correlating substituent effects with bioactivity.

-

Density Functional Theory (DFT): Elucidating electronic transitions for optoelectronic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume